molecular formula C11H9ClN2O3 B1499236 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole CAS No. 907200-67-3

4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole

Cat. No.: B1499236
CAS No.: 907200-67-3
M. Wt: 252.65 g/mol
InChI Key: HNRFLLNBOLECJN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group, a nitrophenyl group, and a methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of 2-aminobenzamide derivatives with chloroacetic acid under acidic conditions. The nitration of the benzene ring and subsequent chloromethylation can be achieved using reagents like nitric acid and chloromethyl methyl ether, respectively.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with specific biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with enhanced performance.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole exerts its effects involves interactions with molecular targets and pathways. The nitro group and chloromethyl group play crucial roles in its biological activity, influencing its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptors: It can interact with receptors, modulating their signaling pathways.

  • Pathways: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoic acid

  • 2-(4-Nitrophenyl)oxazole

  • 5-Methyl-2-(4-nitrophenyl)oxazole

Uniqueness: 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole stands out due to its combination of functional groups and structural features. Its reactivity and versatility make it distinct from other similar compounds, offering unique opportunities for research and application.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-7-10(6-12)13-11(17-7)8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRFLLNBOLECJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653271
Record name 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907200-67-3
Record name 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907200-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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